5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its unique trifluoromethyl group and pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarities to purine bases, which are crucial in various biochemical processes.
The chemical structure of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be referenced through various chemical databases and suppliers, including PubChem and Sigma-Aldrich. It is classified under the CAS number 1171920-15-2, and its molecular formula is C₉H₅F₃N₂O₂. The availability of this compound is facilitated by suppliers such as Matrix Scientific and Avantor .
The synthesis of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves several synthetic steps that can include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., palladium-based catalysts) to facilitate reactions effectively while minimizing by-products.
The molecular structure of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features a pyrazole ring fused to a pyridine ring. The trifluoromethyl group is located at the 5-position of the pyrazole ring, while the carboxylic acid group is situated at the 3-position.
5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound often require controlled environments (e.g., inert atmospheres) to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves:
Research indicates that structural modifications can significantly influence the biological activity and selectivity towards target proteins.
Relevant data from studies highlight that these properties make it suitable for various synthetic applications in medicinal chemistry.
5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential in advancing therapeutic strategies.
The foundational synthesis of pyrazolo[3,4-b]pyridines dates to 1908, when Ortoleva first prepared a monosubstituted derivative (R3 = Ph) via iodine-mediated condensation of diphenylhydrazone and pyridine. By 1911, Bulow expanded this methodology by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid to yield N-phenyl-3-methyl-substituted derivatives. These early approaches established the scaffold’s accessibility through pyrazole-pyridine annulation [1] [6].
Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine structures have since been documented, with >54% of references (including 2,400 patents) published after 2012. This surge reflects the scaffold’s biomedical relevance, particularly its structural mimicry of purine bases (adenine/guanine), enabling interactions with biological targets like tyrosine kinases. Early synthetic routes relied on:
Table 1: Historical Development of Key Synthetic Methods
Year | Innovation | Key Reagents/Conditions | Significance |
---|---|---|---|
1908 | First monosubstituted scaffold synthesis | Diphenylhydrazone, pyridine, iodine | Proof of scaffold accessibility |
1911 | N1-aryl, C3-alkyl functionalization | 5-Aminopyrazole + 1,3-diketones/AcOH | Established regioselective routes |
2012–2022 | Microwave/transition-metal catalysis | MW irradiation, Pd/Rh complexes | Enabled trifluoromethyl incorporation at C5 |
Regioselectivity is paramount due to the scaffold’s two tautomeric forms (1H vs. 2H). Computational studies confirm the 1H-tautomer is more stable by 37.03 kJ/mol (~9 kcal/mol), making it dominant in >94% of synthesized compounds. Substituent patterns critically influence tautomeric equilibrium and biological activity [1] [6]:
Table 2: Distribution of Substituents in Documented 1H-Pyrazolo[3,4-b]Pyridines
Position | Substituent | Prevalence (%) | Representative Examples |
---|---|---|---|
N1 | Methyl | 31.78 | Anticancer TKIs (e.g., compound V) |
N1 | Phenyl | 15.17 | Kinase inhibitors (e.g., compound VI) |
C3 | Methyl | 46.77 | Biomedical screening libraries |
C3 | Carboxylic acid | <5.00 | 5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Microwave irradiation revolutionizes trifluoromethyl group introduction by accelerating cyclocondensation and improving regioselectivity. Key advancements include:
A representative pathway:
5-Amino-3-trifluoromethylpyrazole + β-ketoester ↓ MW (100°C, 20 min, solvent-free) 5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-6(4H)-one ↓ POCl₃/DMF 4-Chloro intermediate ↓ Hydrolysis 3-Carboxylic acid derivative
Palladium and rhodium catalysts enable direct C–H functionalization of preformed pyrazolo[3,4-b]pyridines, bypassing protection/deprotection sequences:
Limitations include catalyst incompatibility with free carboxylic acids, necessitating ester protection:
Ethyl 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate ↓ Pd(OAc)₂/PPh₃/K₂CO₃ C6-arylated derivative ↓ NaOH (aq.) Carboxylic acid-functionalized analog
Hydrolysis of 3-cyano or 3-trifluoromethyl precursors is the most direct route to C3-carboxylic acids. Critical parameters govern yield and selectivity:
Table 3: Hydrolysis/Ethanolysis Conditions for C3-Carboxyl Group Installation
Precursor | Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
3-Cyano | 6M HCl | 100°C, 12 h | 70–80 | Direct acid synthesis |
3-Trifluoromethyl | 20% KOH | 120°C, 24 h | 40–50 | No intermediate steps |
3-Trifluoromethyl | Ethanol/H₂SO₄ | Reflux, 8 h | 94 (ester) | Avoids scaffold degradation |
Ethyl 3-carboxylate | 2M KOH/EtOH | 60°C, 2 h | >98 | Near-quantitative saponification |
"The hydrolytic conversion of 3-trifluoromethyl groups to carboxylic acids proceeds via an anion-assisted fluorine departure mechanism, forming a transient acyl fluoride that hydrolyzes to the acid" [2]. This underpins the preference for ethanolysis to avoid acyl fluoride-mediated side reactions.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5